molecular formula C14H20O4 B578124 Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate CAS No. 1256581-66-4

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

Cat. No.: B578124
CAS No.: 1256581-66-4
M. Wt: 252.31
InChI Key: GIUFMFBEWZVERI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is an ester derivative characterized by a phenyl ring substituted with isopropoxy (–OCH(CH₃)₂) and methoxy (–OCH₃) groups at the 4- and 3-positions, respectively, linked to an ethyl acetate backbone. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 252.30 g/mol (calculated). The compound is synthesized via esterification or substitution reactions, often involving coupling of the substituted phenylacetic acid with ethyl alcohol under catalytic conditions . It is listed in chemical catalogs with a purity of 95% (CAS: 1256581-66-4), indicating its use as a building block in organic synthesis, pharmaceuticals, or agrochemicals .

Properties

IUPAC Name

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFMFBEWZVERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729262
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256581-66-4
Record name Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate typically involves the esterification of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of 2-(4-isopropoxy-3-methoxyphenyl)acetic acid or corresponding ketones.

    Reduction: Formation of 2-(4-isopropoxy-3-methoxyphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of aryl-substituted ethyl acetates. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Functional Group Modifications
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate 4-ethyl, 3-hydroxy Hydroxyl (–OH) instead of methoxy
Ethyl 2-(2-methoxyphenyl)acetate 2-methoxy Methoxy at ortho position
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-chlorophenoxy Chlorophenoxy and ketone groups
2-(4-isopropoxy-3-methoxyphenyl)acetonitrile Same substituents as target compound Nitrile (–CN) instead of ester

Key Observations :

  • Substituent Position : Methoxy at the 3-position (meta) and isopropoxy at the 4-position (para) create steric bulk and electron-donating effects, distinguishing it from analogs with substituents at ortho positions (e.g., Ethyl 2-(2-methoxyphenyl)acetate) .
  • Functional Groups : Replacing the ester with a nitrile (as in the acetonitrile analog) reduces polarity and hydrogen-bonding capacity .
Substituent Effects on Physical and Chemical Properties
  • Hydroxyl-containing analogs (e.g., Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate) exhibit higher aqueous solubility due to hydrogen bonding .
  • Reactivity: Electron-donating groups (methoxy, isopropoxy) activate the phenyl ring toward electrophilic substitution, whereas electron-withdrawing groups (e.g., chloro in Ethyl 2-(4-chlorophenoxy)acetoacetate) deactivate the ring .
  • Thermal Stability : Bulky isopropoxy groups may lower melting points compared to simpler analogs due to reduced crystallinity .

Biological Activity

Overview

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a synthetic organic compound with the molecular formula C14H20O4. It features a phenylacetic acid derivative structure, incorporating both isopropoxy and methoxy functional groups. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is thought to arise from its interactions with specific biomolecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Although the exact mechanisms are still under investigation, preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.0Induction of apoptosis via caspase activation
MCF-7 (Breast)12.5Inhibition of tubulin polymerization
HeLa (Cervical)10.0Disruption of microtubule dynamics

These results indicate a promising profile for this compound as a potential anticancer agent, particularly through mechanisms involving apoptosis and microtubule disruption .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses. The following data illustrates its effectiveness:

Cytokine Concentration (ng/mL) Inhibition (%)
TNF-α5045
IL-610038
IL-1β7550

These findings support the hypothesis that this compound may be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Lung Cancer Treatment : A study involving A549 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.
  • Case Study on Inflammatory Response : In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to reduced levels of TNF-α and IL-6 in serum samples, demonstrating its potential as an anti-inflammatory agent.

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